![molecular formula C9H10F3NO B1404315 2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol CAS No. 1076206-19-3](/img/structure/B1404315.png)

2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol

Overview

Description

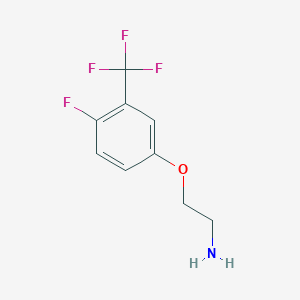

“2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 g/mol.

Molecular Structure Analysis

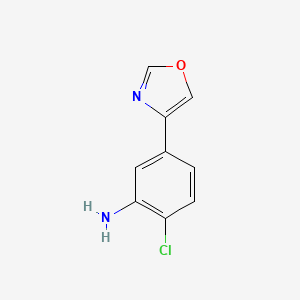

The molecular structure of “this compound” is characterized by the presence of a trifluorophenyl group, a methyl group, and an aminoethanol group .Scientific Research Applications

Receptor Differentiation and Activation

One primary area of research involves the differentiation of receptors responsive to specific stimuli. For example, studies have shown that structural modifications of aminoethanol compounds can significantly impact sympathomimetic activity. This leads to the division of β-receptor populations into distinct groups, β-1 and β-2 types, based on their location and function within the body. Such differentiation is crucial for understanding receptor activation and signaling pathways in various tissues (Lands, Ludueña, & Buzzo, 1967).

Advancements in Peptide Synthesis

In the realm of peptide synthesis, the modification of amino-protective groups plays a vital role. Research has demonstrated that altering the methyl group in specific ethanol derivatives can lead to the development of new amino-protective groups. These groups are labile in alkaline media and facilitate the synthesis of peptides under conditions that previously posed challenges. This advancement in peptide synthesis methodology opens up new avenues for producing complex peptides with potential therapeutic applications (Verhart & Tesser, 2010).

Polymer Synthesis through N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization

Another significant application is found in the synthesis of polymers via N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP). Studies utilizing commercial aminoalcohols as initiators without the need for protection of hydroxyl groups have shown that this method provides a direct route to metal-free α-hydroxy-ω-amino telechelics. This process is characterized by excellent control over molar masses, narrow dispersities, and high chain-end fidelity, showcasing the versatility of aminoalcohols in initiating polymerization reactions that yield functional polymers (Bakkali-Hassani et al., 2018).

Catalysis in Organic Synthesis

The compound has also been explored as a catalyst in the synthesis of chiral intermediates for pharmaceuticals. For instance, enzymes derived from Burkholderia cenocepacia have shown remarkable anti-Prelog’s stereoselectivity in reducing acetophenone derivatives, making them valuable catalysts for obtaining aromatic chiral alcohols. This enzymatic method underscores the potential of leveraging specific compounds for catalytic reactions in organic synthesis, especially in the pharmaceutical industry (Yu et al., 2018).

Properties

IUPAC Name |

2-[(2,3,5-trifluorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-7-3-6(5-13-1-2-14)9(12)8(11)4-7/h3-4,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGQZQWDZDHMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CNCCO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)

![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)

![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)

![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)